3-(4-Hydroxypentylidene)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hydroxypentylidene)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility
Preparation Methods
The synthesis of 3-(4-Hydroxypentylidene)pyrrolidine-2,5-dione can be achieved through several routes. One common method involves the reaction of maleic anhydride with aromatic amines, followed by the opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which is then reacted with thionyl chloride . Another method involves the nucleophilic acyl substitution of 1,4-dicarboxylic acids or their derivatives, such as succinic anhydrides, with nucleophiles like amines or amides . Industrial production methods typically involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
3-(4-Hydroxypentylidene)pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pyrrolidine ring or the hydroxypentylidene side chain.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor, particularly for carbonic anhydrase . In medicine, derivatives of pyrrolidine-2,5-dione have shown promise as anticonvulsants and antimicrobial agents . Industrial applications include its use in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxypentylidene)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can affect various physiological processes, including pH regulation and ion transport.
Comparison with Similar Compounds
3-(4-Hydroxypentylidene)pyrrolidine-2,5-dione can be compared to other pyrrolidine derivatives, such as 3-hydroxy-1-(4-hydroxyphenethyl)pyrrolidine-2,5-dione While both compounds share the pyrrolidine-2,5-dione core, their side chains and substituents differ, leading to variations in their biological activity and applications
Properties
CAS No. |
92013-82-6 |
---|---|
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
3-(4-hydroxypentylidene)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C9H13NO3/c1-6(11)3-2-4-7-5-8(12)10-9(7)13/h4,6,11H,2-3,5H2,1H3,(H,10,12,13) |
InChI Key |
VMTZAMZXBHXPDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C1CC(=O)NC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.